molecular formula C13H10N2OS B1270474 4-Amino-2-benzothiazol-2-yl-phenol CAS No. 30616-38-7

4-Amino-2-benzothiazol-2-yl-phenol

Cat. No. B1270474
CAS RN: 30616-38-7
M. Wt: 242.3 g/mol
InChI Key: UBRCBHVOYDSGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol involves the reduction of Schiff base derivatives formed from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride. This method has been proven to yield the compound with high purity and structural integrity, as evidenced by various spectroscopic techniques and crystallography studies (Yıldız et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-benzothiazol-2-yl-phenol has been determined through crystallography, revealing its crystallization in the monoclinic space group with detailed unit cell parameters. Spectroscopic analysis, including FT-IR, 1H-NMR, 13C-NMR, and UV–visible techniques, further elucidates its structural characteristics, confirming the presence of specific functional groups and the overall molecular geometry (Yıldız et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as hydrolysis and photolysis, leading to the formation of different reactive intermediates and products. These reactions demonstrate the compound's reactivity towards environmental conditions, showcasing its stability and potential reactivity pathways (Wang et al., 2009).

Physical Properties Analysis

The physical properties of 4-Amino-2-benzothiazol-2-yl-phenol, including its thermal stability and solubility, have been studied through TGA analysis and solvent polarity effects. These studies indicate that the compound is thermally stable up to 200°C and exhibits unique absorption-emission properties influenced by solvent polarity (Padalkar et al., 2011).

Chemical Properties Analysis

The compound's chemical behavior, especially its involvement in forming Schiff bases and its reactivity towards nucleophiles, has been explored through synthesis studies. These chemical properties highlight the compound's utility as a building block in organic synthesis and its potential for further chemical modifications (Amnerkar et al., 2015).

Scientific Research Applications

Photophysical Properties

4-Amino-2-benzothiazol-2-yl-phenol derivatives exhibit remarkable photophysical properties. Studies have shown that these compounds, including 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol and its derivatives, possess excited state intra-molecular proton transfer pathways with single absorption and dual emission characteristics. Their synthesis and photophysical characteristics, including the effects of solvent polarity on absorption-emission properties, have been extensively researched (Padalkar et al., 2011).

Synthesis and Characterization

The synthesis and characterization of various 4-Amino-2-benzothiazol-2-yl-phenol derivatives, including novel thiophene-benzothiazole derivative azomethine and amine compounds, have been a focus of research. These compounds were synthesized using microwave-assisted synthesis methods and characterized by techniques such as FTIR, NMR, and X-ray diffraction. The effect of different solvents on their electronic absorption behaviors has been studied in detail (Ermiş & Durmuş, 2020).

Antimicrobial Activity

4-Amino-2-benzothiazol-2-yl-phenol derivatives have shown promise in antimicrobial applications. Research into novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives synthesized from these compounds has demonstrated significant in vitro antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Padalkar et al., 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCBHVOYDSGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425211
Record name 2-(2'-hydroxy-5'-aminophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-benzothiazol-2-yl-phenol

CAS RN

30616-38-7
Record name 2-(2'-hydroxy-5'-aminophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(1,3-benzothiazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Shaban, OMA Badry, AM Kamal… - Journal of Chemical …, 2008 - journals.sagepub.com
Condensation of either 4-(benzothiazol-2-yl)phenylamine 1 or 4-amino-2-(benzothiazol-2-yl)-phenol 2 with ethyl cyanoethoxyacrylate or diethyl ethoxymethylenemalonate (EMME) …
Number of citations: 4 journals.sagepub.com
GR Suman, SG Bubbly, SB Gudennavar… - … of Photochemistry and …, 2019 - Elsevier
Two benzimidazole/benzothiazole based azomethines, (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenol (HBZA) and (E)–2-(benzo[d]thiazol–2-…
Number of citations: 31 www.sciencedirect.com
GK Tsikalas, A Karavassili, P Lazarou, P Ioanna… - ARKIVOC, 2015 - arkat-usa.org
Two new potential heavy metal ion indicators of the phenanthroline-based family, displaying distinct fluorescence profiles, were synthesized. Their ion selectivity is discussed in terms of …
Number of citations: 5 www.arkat-usa.org
GR Suman, SG Bubbly, SB Gudennavar - Journal of Luminescence, 2019 - Elsevier
New fluorophores based on 2-(2′-hydroxyphenyl)benzimidazole (HBZ) and 2-(2′-hydroxyphenyl)benzothiazole (HBT) for metal ion sensing were designed and synthesized using a …
Number of citations: 13 www.sciencedirect.com
VP de Souza, FS Santos, FS Rodembusch… - New Journal of …, 2020 - pubs.rsc.org
A series of new hybrid fluorescent Biginelli compounds, including a Monastrol derivative, were designed and synthesized with good yields. The photophysical studies revealed dual …
Number of citations: 29 pubs.rsc.org

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